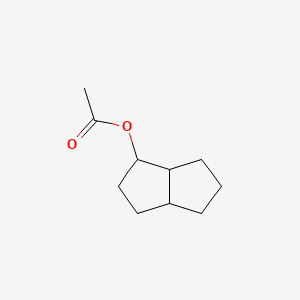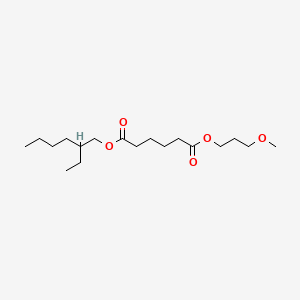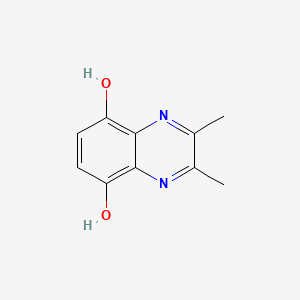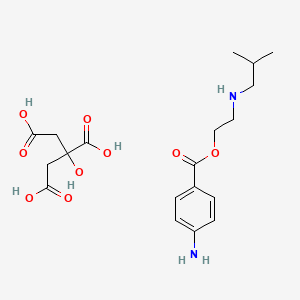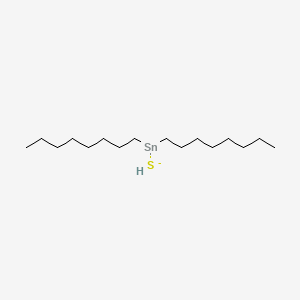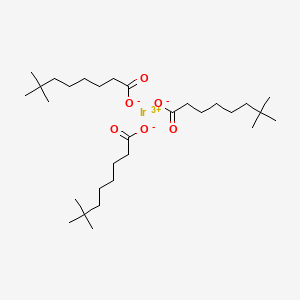
Iridium(3+) neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iridium(3+) neodecanoate typically involves the reaction of iridium(III) chloride with neodecanoic acid in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{IrCl}_3 + 3 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Ir(C}9\text{H}{19}\text{COO)}_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity iridium and neodecanoic acid. The process includes steps such as dissolution, reaction, filtration, and purification to obtain the final product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Iridium(3+) neodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iridium(IV) species.
Reduction: It can be reduced to iridium(0) or iridium(I) species under specific conditions.
Substitution: Ligand exchange reactions can occur, where the neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as phosphines or amines in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Iridium(IV) oxides or hydroxides.
Reduction: Iridium metal or lower oxidation state complexes.
Substitution: New iridium complexes with different ligands
Wissenschaftliche Forschungsanwendungen
Iridium(3+) neodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its use in photodynamic therapy and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of high-performance materials and as a component in electronic devices .
Wirkmechanismus
The mechanism of action of iridium(3+) neodecanoate involves its interaction with molecular targets such as proteins and nucleic acids. The compound can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) that cause cellular damage. Additionally, it can interfere with cellular signaling pathways, leading to apoptosis or cell death. The exact molecular targets and pathways involved depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Tris(2-phenylpyridine)iridium(III): Known for its use in organic light-emitting diodes (OLEDs).
Cyclometalated Iridium(III) Complexes: Widely studied for their luminescent properties and applications in imaging and sensing.
Iridium(III) Chloride: A common precursor for various iridium complexes.
Uniqueness of Iridium(3+) Neodecanoate: this compound is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its stability, solubility, and reactivity make it suitable for a wide range of applications, distinguishing it from other iridium complexes .
Eigenschaften
CAS-Nummer |
93982-73-1 |
|---|---|
Molekularformel |
C30H57IrO6 |
Molekulargewicht |
706.0 g/mol |
IUPAC-Name |
7,7-dimethyloctanoate;iridium(3+) |
InChI |
InChI=1S/3C10H20O2.Ir/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
GLYWJLOLFNVPOP-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[2-(Oleoyloxy)ethyl]-1,4-butanediyl dioleate](/img/structure/B12660810.png)
